

A Technical Guide to Nicotinamide Mononucleotide (NMN): Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Fosribnicotinamide*

Cat. No.: *B1678756*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "**Fosribnicotinamide**" is not a standard chemical identifier. However, its constituent parts suggest a phosphorylated nicotinamide riboside structure. This guide focuses on Nicotinamide Mononucleotide (NMN), a well-characterized molecule fitting this description and a subject of extensive scientific research. Several chemical suppliers list "**fosribnicotinamide**" as a synonym for NMN.^[1]^[2]

Executive Summary

Nicotinamide Mononucleotide (NMN) is a naturally occurring bioactive nucleotide and a key precursor to Nicotinamide Adenine Dinucleotide (NAD⁺), a critical coenzyme in numerous cellular processes.^[3]^[4] With NAD⁺ levels declining with age, NMN has emerged as a molecule of significant interest for its potential to mitigate age-related physiological decline.^[4]^[5] This document provides a comprehensive technical overview of NMN, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental findings. It includes detailed protocols for its quantification and visual diagrams of its core biological pathway and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

NMN is a nucleotide composed of a nicotinamide base, a ribose sugar, and a phosphate group. [3] It is synthesized in the body from B vitamins, and it is also found in small amounts in various foods like broccoli, cabbage, avocado, and cucumbers.[3][4]

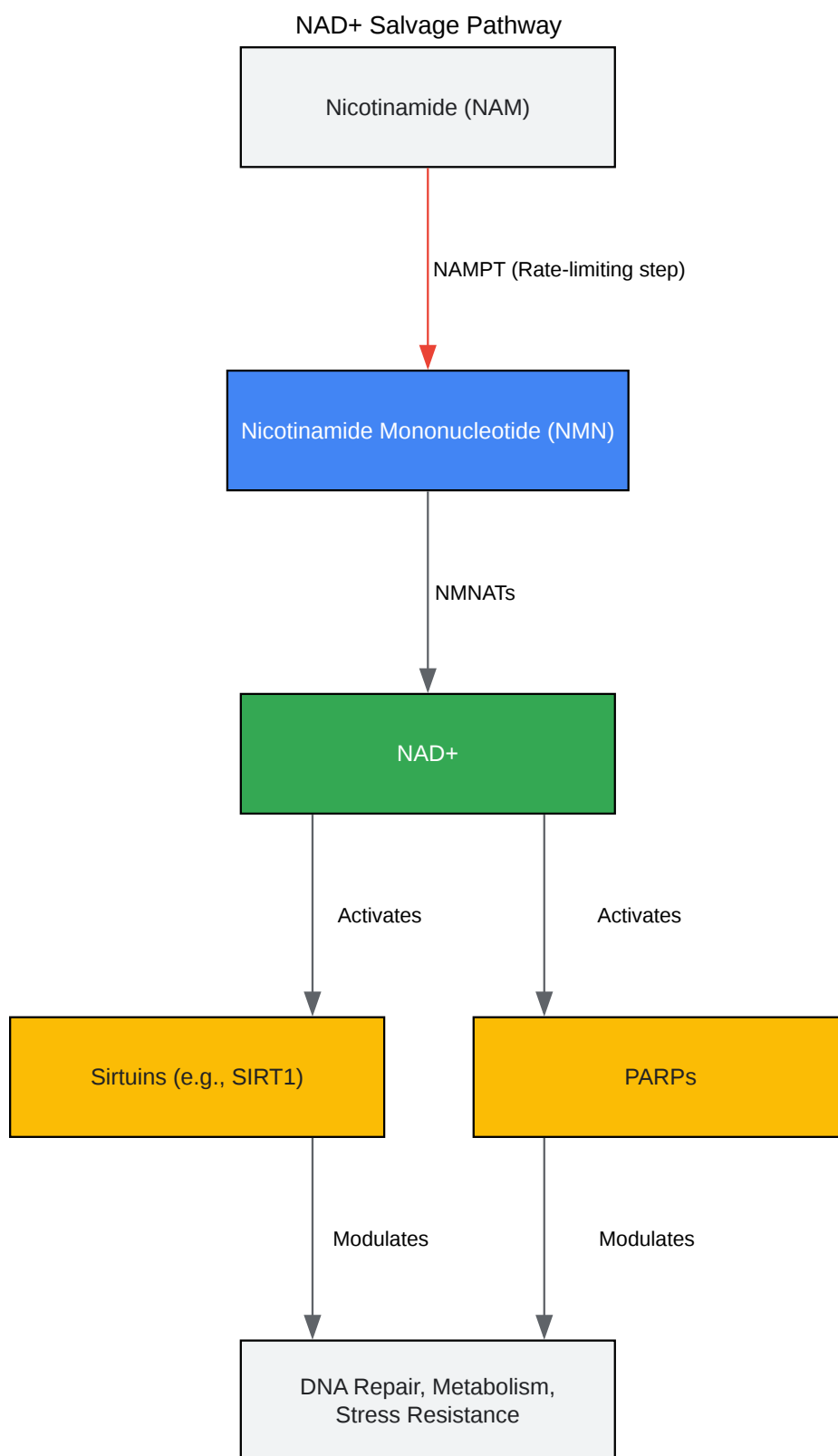
Table 1: Physicochemical Properties of Nicotinamide Mononucleotide (NMN)

Property	Value	Source
IUPAC Name	[(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate	[6]
Molecular Formula	C ₁₁ H ₁₅ N ₂ O ₈ P	[6][7]
Molecular Weight	334.22 g/mol	[2][6][7]
CAS Number	1094-61-7	[2][7][8]
Appearance	Solid	[9]
Melting Point	166 °C	[9]
Purity	≥97%	[7][9]
Storage	4°C, protect from light	[7][9]

Mechanism of Action: The NAD⁺ Salvage Pathway

The primary pharmacological activity of NMN stems from its role as a direct precursor to NAD⁺. [10] In mammals, the salvage pathway is the main route for NAD⁺ biosynthesis, recycling nicotinamide and its derivatives to maintain the cellular NAD⁺ pool.[11][12] NMN is the product of the rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to NMN.[3][4] Subsequently, NMN is converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[13]

Elevated NAD⁺ levels enhance the activity of NAD⁺-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][14] These enzymes are crucial for a multitude of cellular functions, including DNA repair, metabolic regulation, and inflammatory responses, which are often impaired during aging.[5][12][14]



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Caption: The NAD⁺ Salvage Pathway, highlighting the conversion of NAM to NMN and subsequently to NAD⁺.

Key Experimental Findings

Numerous preclinical studies in animal models have demonstrated that NMN supplementation can mitigate age-associated physiological decline, improve insulin sensitivity, enhance mitochondrial function, and protect against ischemia-reperfusion injury.^{[4][5]} Human clinical trials, while more recent, have corroborated the safety and efficacy of NMN in increasing blood NAD⁺ levels.

Table 2: Summary of Human Clinical Trials on NMN Supplementation

Study Focus	Dosage	Duration	Key Findings	Reference
Safety & NAD+ Levels	250 mg/day	12 weeks	NMN was safe and well-tolerated. Whole blood NAD+ levels significantly increased, nearly doubling and plateauing at 4 weeks.	[15][16]
Pharmacokinetics & NAD+ Levels	1000 mg (once or twice daily)	14 days	NMN significantly increased blood NAD+ levels in a dose-dependent manner without adverse effects in overweight or obese adults.	[17]
NAD+ Levels & Bioage	300, 600, or 900 mg/day	60 days	All NMN groups showed statistically significant increases in blood NAD+ concentrations. The 600 mg and 900 mg groups showed the highest levels.	[18]
Muscle Insulin Sensitivity	250 mg/day	10 weeks	NMN supplementation increased muscle insulin sensitivity in	[16]

prediabetic
women who
were overweight
or obese.

Experimental Protocols

Accurate quantification of NMN in biological matrices is critical for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Protocol: Quantification of NMN in Human Plasma by LC-MS/MS

This protocol provides a representative method for the accurate measurement of NMN.

1. Objective: To quantify the concentration of NMN in human plasma samples.

2. Materials:

- Human plasma (collected in K₂EDTA tubes)
- NMN analytical standard
- Isotopically labeled NMN internal standard (e.g., NMN-d₄)
- Acetonitrile (LC-MS grade)
- Perchloric acid (PCA)
- Potassium carbonate (K₂CO₃)
- Ultrapure water
- LC-MS/MS system (e.g., triple quadrupole)

3. Sample Preparation:

- Thawing: Thaw frozen plasma samples on ice.
- Internal Standard Spiking: To 50 μL of plasma, add 5 μL of the isotopically labeled NMN internal standard solution. Vortex briefly.
- Protein Precipitation: Add 150 μL of ice-cold acetonitrile or a solution of perchloric acid to precipitate proteins. Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. If using PCA, neutralize the extract with K_2CO_3 .^[19]
- Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μL of the initial mobile phase (e.g., 95:5 water:acetonitrile with formic acid).
- Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.
- Transfer: Transfer the final supernatant to an LC autosampler vial for analysis.

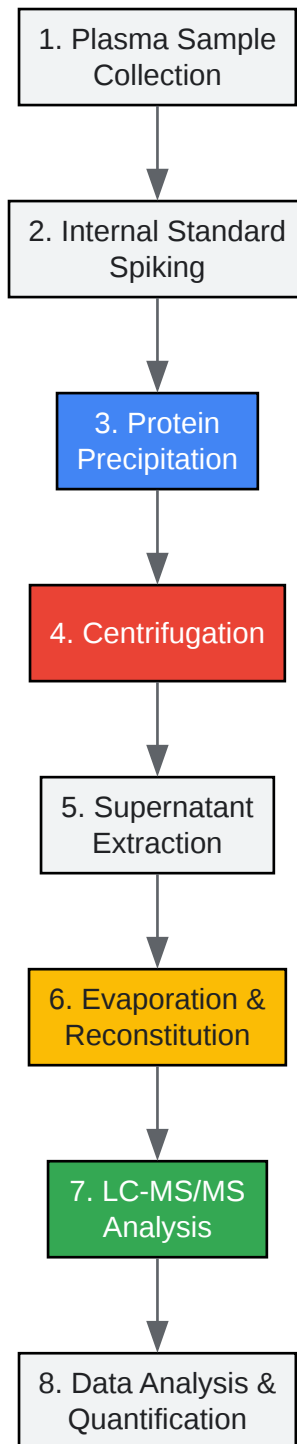
4. LC-MS/MS Analysis:

- Chromatographic Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
 - NMN Transition: Monitor the specific precursor-to-product ion transition for NMN.
 - Internal Standard Transition: Monitor the specific transition for the isotopically labeled NMN.

5. Quantification:

- Construct a calibration curve using the NMN analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of NMN in the unknown samples by interpolating from the linear regression of the calibration curve.

LC-MS/MS Workflow for NMN Quantification



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Caption: A typical experimental workflow for the quantification of NMN in plasma samples.

Conclusion

Nicotinamide Mononucleotide is a pivotal NAD⁺ intermediate with significant therapeutic potential, particularly in the context of aging and metabolic disorders. Its ability to safely and effectively increase systemic NAD⁺ levels has been demonstrated in multiple human studies. [15][16][17] The robust analytical methods available for its quantification allow for precise characterization of its pharmacokinetics and pharmacodynamics. Continued research into NMN's broad-spectrum benefits and long-term effects is crucial for translating its promise into effective clinical strategies for promoting healthy aging.

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